molecular formula C7H12O3 B599530 Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate CAS No. 142148-13-8

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

Cat. No.: B599530
CAS No.: 142148-13-8
M. Wt: 144.17
InChI Key: RCEKMFFZANHPNW-UHFFFAOYSA-N
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Description

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is characterized by a cyclopropane ring substituted with a hydroxymethyl group and an acetate ester. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate typically involves the reaction of 1-hydroxymethylcyclopropane with acetic acid or its derivatives under esterification conditions. One common method includes the use of an acid catalyst such as sulfuric acid to facilitate the esterification reaction .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from readily available raw materials. For instance, tribromo-neopentyl alcohol can be acetylated to form tribromo-neopentyl acetate, which is then reduced and substituted with cyanide to yield the desired product . This method is advantageous due to its high yield and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

  • Methyl cyclopropylacetate
  • Methyl 1-methylcyclopropylacetate
  • Cyclopropylmethyl acetate

Comparison: Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological interactions compared to its analogs. This functional group enhances its solubility and ability to participate in hydrogen bonding, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6(9)4-7(5-8)2-3-7/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEKMFFZANHPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652342
Record name Methyl [1-(hydroxymethyl)cyclopropyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142148-13-8
Record name Methyl 1-(hydroxymethyl)cyclopropaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142148-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [1-(hydroxymethyl)cyclopropyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropaneacetic acid, 1-(hydroxymethyl)-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The nitrile of Step 3 (0.388 mol) was dissolved in ethanol (400 mL), 8N KOH (800 mL) was added and the reaction mixture was heated to reflux overnight. Most of the ethanol was evaporated and ice was added to the mixture. Concentrated HCl was added (600 mL) dropwise at 0° C. (without warming over 10° C. inside the solution) until obtention of pH approx. 1. The acid was then extracted with EtOAc two times and the organic phases were washed 2 times with brine and dried over Na2SO4. The solvent was evaporated and the solid was dissolved in THF (500 mL). A solution of diazomethane in Et2O (about 1.7 L, 0.85 mol) was added at 0° C. until the yellow color remained and no more acid could be seen by TLC. The solvent was evaporated and the residual oil was purified by flash chromatography using 1:1 to 2:1 EtOAc:hexane to yield 28.2 g, (50% yield) of the title compound. 1H NMR (CDCl3) δ0.55 (4H, m), 2.45 (2H, s), 2.55 (1H, t), 3.5 (2H, d), 3.70 (3H, s).
Quantity
0.388 mol
Type
reactant
Reaction Step One
Quantity
400 mL
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solvent
Reaction Step One
Name
Quantity
800 mL
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0 (± 1) mol
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reactant
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Name
Quantity
1.7 L
Type
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
50%

Synthesis routes and methods II

Procedure details

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